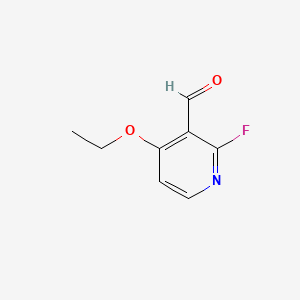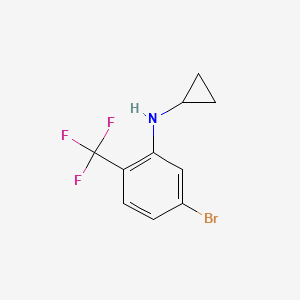![molecular formula C16H16N2O B14018497 n-[2-(1-Methyl-9h-carbazol-2-yl)ethyl]formamide CAS No. 5610-75-3](/img/structure/B14018497.png)
n-[2-(1-Methyl-9h-carbazol-2-yl)ethyl]formamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
n-[2-(1-Methyl-9h-carbazol-2-yl)ethyl]formamide: is a chemical compound with the molecular formula C17H18N2O and a molecular weight of 266.34 g/mol . This compound is a derivative of carbazole, a heterocyclic aromatic organic compound known for its photochemical stability and good hole-transport ability .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of n-[2-(1-Methyl-9h-carbazol-2-yl)ethyl]formamide typically involves the reaction of 1-methyl-9H-carbazole with ethyl formate under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium tert-butoxide to facilitate the formation of the desired product .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include optimization of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Análisis De Reacciones Químicas
Types of Reactions: n-[2-(1-Methyl-9h-carbazol-2-yl)ethyl]formamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carbazole derivatives.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: It can undergo substitution reactions where the formamide group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Substitution reactions often involve nucleophiles like amines or alcohols under basic or acidic conditions.
Major Products Formed: The major products formed from these reactions include various carbazole derivatives, amine derivatives, and substituted carbazoles .
Aplicaciones Científicas De Investigación
n-[2-(1-Methyl-9h-carbazol-2-yl)ethyl]formamide has a wide range of applications in scientific research, including:
Chemistry: Used as a precursor in the synthesis of other carbazole derivatives and polymers.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacological agent.
Mecanismo De Acción
The mechanism of action of n-[2-(1-Methyl-9h-carbazol-2-yl)ethyl]formamide involves its interaction with specific molecular targets and pathways. The compound’s effects are primarily mediated through its ability to interact with cellular proteins and enzymes, influencing various biochemical processes. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparación Con Compuestos Similares
- n-[2-(1-Methyl-9h-carbazol-2-yl)ethyl]acetamide
- n-[2-(3-Ethyl-1-methyl-9H-carbazol-2-yl)ethyl]-N-methylacetamide
- 2-(9H-Carbazol-9-yl)ethyl methacrylate
Comparison: Compared to similar compounds, n-[2-(1-Methyl-9h-carbazol-2-yl)ethyl]formamide is unique due to its specific formamide functional group, which imparts distinct chemical and physical properties. This uniqueness makes it particularly valuable in applications requiring specific electronic and photochemical characteristics .
Propiedades
Número CAS |
5610-75-3 |
|---|---|
Fórmula molecular |
C16H16N2O |
Peso molecular |
252.31 g/mol |
Nombre IUPAC |
N-[2-(1-methyl-9H-carbazol-2-yl)ethyl]formamide |
InChI |
InChI=1S/C16H16N2O/c1-11-12(8-9-17-10-19)6-7-14-13-4-2-3-5-15(13)18-16(11)14/h2-7,10,18H,8-9H2,1H3,(H,17,19) |
Clave InChI |
FIIDMVZRCJCWME-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C=CC2=C1NC3=CC=CC=C23)CCNC=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Methyl 6-[2-(trimethylsilyl)ethynyl]naphthalene-2-carboxylate](/img/structure/B14018427.png)




![2-((3-Nitro-6-[(1-oxidopyridinium-2-YL)thio]-2-pyridyl)thio)pyridinium-1-olate](/img/structure/B14018458.png)
![Ethyl 2-[(1-ethoxycarbonyl-3-methylsulfanyl-propyl)carbamoylamino]-4-methylsulfanyl-butanoate](/img/structure/B14018469.png)

![1-[(4-Chlorophenyl)sulfanylmethyl]piperidine](/img/structure/B14018481.png)
![(4-Chloro-2-fluoro-[1,1'-biphenyl]-3-yl)(methyl)sulfane](/img/structure/B14018488.png)
![Sodium 2-chloro-5-(5-chloro-4'-methoxyspiro[adamantane-2,3'-[1,2]dioxetan]-4'-yl)phenyl phosphate](/img/structure/B14018489.png)


